Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate
Description
Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate is a synthetic compound featuring a pyrrolidinone core substituted with a urea linkage and a 3,4-dimethoxyphenyl group. The ethyl acetate moiety enhances solubility and bioavailability, making it a candidate for pharmaceutical studies. While its exact biological activity remains under investigation, its structural design shares similarities with urea-based derivatives known for kinase inhibition or antimicrobial properties.
Properties
IUPAC Name |
ethyl 2-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-4-26-16(22)9-18-17(23)19-11-7-15(21)20(10-11)12-5-6-13(24-2)14(8-12)25-3/h5-6,8,11H,4,7,9-10H2,1-3H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFOTJVYVXZTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of “Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate” are currently unknown. This compound is a derivative of indole, which is known to bind with high affinity to multiple receptors. Therefore, it’s possible that this compound may also interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives, it’s likely that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Its molecular weight is 224.25, which is within the range generally considered favorable for oral bioavailability.
Biological Activity
Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyrrolidinone ring : A five-membered cyclic amide.
- Urea linkage : Connecting the pyrrolidine moiety to an ethyl acetate group.
- Dimethoxyphenyl group : Contributing to its lipophilicity and potential receptor interactions.
The molecular formula is with a molecular weight of approximately 383.4 g/mol .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These include:
- Enzyme inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.
- Receptor modulation : It can interact with receptors in the central nervous system, which may explain its neuroactive properties.
Pharmacological Studies
Recent studies have highlighted several pharmacological aspects of this compound:
- Anticancer Activity : Research indicates that derivatives of pyrrolidinone compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. This compound has shown promise in preliminary studies for its ability to inhibit tumor growth in vitro .
- Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory activity. In animal models, similar compounds have demonstrated the ability to reduce inflammation markers, indicating that this compound may possess comparable effects .
- Neuroprotective Properties : Given its interaction with neurotransmitter systems, there is potential for neuroprotective effects. Studies on related compounds suggest they may help mitigate neurodegenerative processes .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces inflammation markers | |
| Neuroprotective | Mitigates neurodegeneration |
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activity of similar compounds:
- Case Study on Anticancer Activity :
- Case Study on Neuroprotection :
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
Key Findings :
-
Hydrolysis proceeds efficiently in aqueous ethanol with sodium hydroxide, as seen in analogous ethyl ester derivatives .
-
Acidic conditions may lead to partial degradation of the urea linkage, necessitating controlled pH during hydrolysis .
Reactivity of the Urea Moiety
The urea group (-NHCONH-) participates in nucleophilic substitution and cyclization reactions, influenced by the electron-withdrawing pyrrolidinone ring.
Acylation Reactions
The urea nitrogen can react with acyl chlorides or anhydrides:
| Reagent | Product | Reference |
|---|---|---|
| Acetyl chloride (Et₃N) | N-acetyl derivative | |
| Sulfonyl chlorides | Sulfonamide derivatives (e.g., benzenesulfonamide analogs) |
Key Findings :
-
Acylation occurs preferentially at the less hindered nitrogen atom adjacent to the pyrrolidinone ring .
-
Sulfonylation reactions require anhydrous conditions to avoid competing hydrolysis .
Cyclization Reactions
Under basic conditions, the urea group can undergo intramolecular cyclization to form heterocyclic systems:
| Conditions | Product | Reference |
|---|---|---|
| KF/Al₂O₃, acetonitrile reflux | Imidazolidinone or pyrimidinone derivatives |
Key Findings :
-
Cyclization is facilitated by potassium fluoride adsorbed on alumina, forming six-membered rings with high regioselectivity .
-
The 3,4-dimethoxyphenyl group stabilizes intermediates via resonance, enhancing reaction yields .
Functionalization of the Pyrrolidinone Ring
The 5-oxopyrrolidin-3-yl group undergoes ring-opening and substitution reactions.
Nucleophilic Ring-Opening
| Reagent | Product | Reference |
|---|---|---|
| Grignard reagents | Substituted pyrrolidine derivatives | |
| Amines | Amidated pyrrolidine analogs |
Key Findings :
-
Grignard reagents attack the carbonyl carbon, leading to ring-opening and formation of tertiary alcohols .
-
Primary amines induce ring expansion via nucleophilic addition-elimination mechanisms .
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy groups.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3,4-dimethoxy-5-nitrophenyl derivative | |
| Bromination | Br₂, FeBr₃ | 5-bromo-3,4-dimethoxyphenyl analog |
Key Findings :
-
Nitration occurs selectively at the para position due to the strong electron-donating methoxy groups .
-
Bromination requires Lewis acid catalysts to moderate reactivity .
Oxidation of the Pyrrolidinone Ring
| Reagent | Product | Reference |
|---|---|---|
| KMnO₄, H₂O, heat | Succinimide derivative |
Reduction of the Urea Group
| Reagent | Product | Reference |
|---|---|---|
| LiAlH₄, THF | Reduced amine analog |
Key Findings :
-
Strong oxidizing agents like KMnO₄ convert the pyrrolidinone to a succinimide ring .
-
Lithium aluminum hydride reduces the urea to a secondary amine, retaining the pyrrolidinone structure .
Cross-Coupling Reactions
The aryl group participates in palladium-catalyzed couplings:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF | Biaryl derivatives |
Key Findings :
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s closest structural analogs include urea-linked thiazole-piperazine derivatives, such as Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) and Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h) (Molecules, 2013) . Below is a comparative analysis:
Table 1: Key Properties of Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate and Analogs
| Compound Name | Yield (%) | Molecular Weight (ESI-MS [M+H]+) | Core Structure | Key Substituents |
|---|---|---|---|---|
| This compound | N/A | N/A | Pyrrolidinone | 3,4-dimethoxyphenyl, urea, ethyl acetate |
| Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) | 87.0 | 548.1 | Thiazole-piperazine | 3,4-dichlorophenyl, urea |
| Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h) | 88.7 | 564.2 | Thiazole-piperazine | 3-(trifluoromethoxy)phenyl, urea |
Key Differences and Implications
Core Structure: The target compound uses a pyrrolidinone ring, which is conformationally rigid and may influence binding to biological targets. In contrast, analogs 10g and 10h employ a thiazole-piperazine scaffold, known for enhancing metabolic stability and interaction with hydrophobic pockets in enzymes .
Conversely, analogs 10g and 10h feature halogenated (Cl, CF₃O) substituents, which increase lipophilicity and may enhance membrane permeability .
Synthetic Efficiency: Analogs 10g and 10h exhibit high yields (~87–89%), suggesting robust synthetic routes. No yield data is available for the target compound, but its pyrrolidinone synthesis likely involves more complex cyclization steps, which could reduce efficiency.
Molecular Weight :
- The target compound’s molecular weight is expected to be lower than 10g (548.1) and 10h (564.2) due to the absence of the bulky thiazole-piperazine moiety. This may favor better pharmacokinetic profiles, such as absorption and distribution.
Research Findings and Limitations
- Biological Activity: Analogs 10g and 10h were studied for kinase inhibition, but the target compound’s activity remains uncharacterized in the provided evidence.
- Thermodynamic Stability: The pyrrolidinone core may confer greater rigidity compared to the thiazole-piperazine analogs, possibly improving target selectivity but reducing synthetic accessibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
